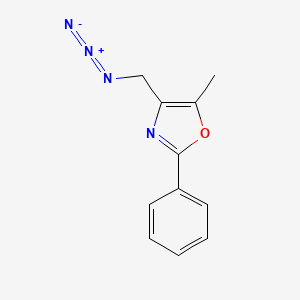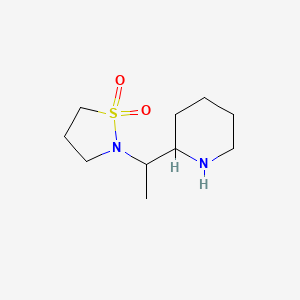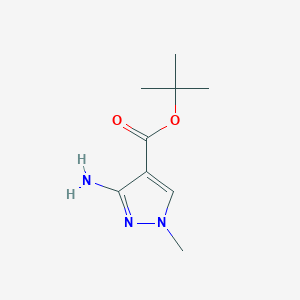
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole is an organic compound that features an azide functional group attached to a methyl-substituted phenyl oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole typically involves the reaction of a suitable precursor with sodium azide. One common method involves the nucleophilic substitution of a halomethyl-substituted oxazole with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole depends on the specific application and reaction it is involved in. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process.
Comparación Con Compuestos Similares
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-oxazole can be compared to other azide-containing compounds such as:
5-(Azidomethyl)-2-phenyl-1,3-oxazole: Similar structure but lacks the methyl group, which may affect its reactivity and applications.
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-thiazole: Contains a sulfur atom instead of oxygen, which can influence its chemical properties and reactivity.
4-(Azidomethyl)-5-methyl-2-phenyl-1,3-imidazole:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C11H10N4O |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4-(azidomethyl)-5-methyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C11H10N4O/c1-8-10(7-13-15-12)14-11(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clave InChI |
BFOJNRKJPPRAOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC=C2)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)


amine](/img/structure/B13540285.png)

![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)
